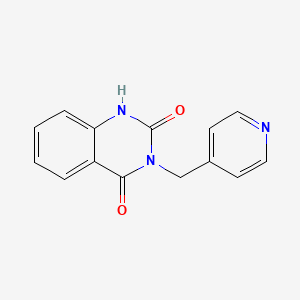

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-4-ylmethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECBLFZRORSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinazoline 2,4 1h,3h Dione Scaffold: a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione framework is widely recognized as a "privileged structure" in the field of medicinal chemistry. This designation is attributed to its remarkable ability to bind to a diverse range of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. This versatility has established the quinazolinedione scaffold as a cornerstone in the design and development of new therapeutic agents.

The inherent stability and synthetic accessibility of the quinazoline (B50416) ring system have further fueled its exploration. researchgate.net Its derivatives have been investigated for a plethora of biological applications, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net This broad bioactivity underscores the scaffold's significance as a foundational element for drug discovery.

The Rationale for Investigating N3 Substituted Quinazolinedione Derivatives

While the core quinazolinedione structure is vital, modifications at its various positions can dramatically influence its biological profile. The nitrogen atom at the 3-position (N3) of the quinazoline (B50416) ring is a key site for chemical modification. Substitution at this position allows for the introduction of a wide variety of functional groups, which can fine-tune the molecule's steric and electronic properties. This, in turn, can enhance its binding affinity and selectivity for specific biological targets.

The exploration of N3-substituted quinazolinedione derivatives is a strategic approach to optimize the therapeutic potential of this scaffold. By systematically altering the substituent at the N3-position, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of more potent and targeted drugs. Numerous studies have focused on synthesizing and evaluating libraries of N3-substituted quinazolinediones to identify compounds with improved efficacy and novel mechanisms of action.

The Significance of the 4 Pyridinylmethyl Moiety in Quinazolinedione Derivatives

Evaluation of In Vitro Biological Activities

Antimicrobial Activity against Specific Bacterial Strains

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as a promising class of antibacterial agents, often functioning as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.gov

A novel series of quinazoline-2,4(1H,3H)-dione derivatives demonstrated a notable spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative featuring triazole moieties at the 1- and 3-positions of the quinazolinedione backbone showed moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm. The same compound was equipotent to reference drugs against Escherichia coli, with an inhibition zone of 15 mm and a Minimum Inhibitory Concentration (MIC) of 65 mg/mL. nih.gov Another promising compound from this series displayed moderate activities against S. aureus, E. coli, and Candida albicans, with inhibition zones ranging from 10–12 mm. nih.gov

Further studies on related quinazolinone Schiff base derivatives revealed good antibacterial activity, particularly against E. coli at a concentration of 128 µg/mL. mdpi.com Heteroarylcyanovinyl quinazolones have also been investigated, with a 4-pyridyl derivative showing strong antibacterial potency against S. aureus ATCC 29213, E. coli, and P. aeruginosa. researchgate.net Some quinazolone pyridinium (B92312) compounds exhibited outstanding efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with MIC values as low as 1 and 0.5 µg/mL, respectively, marking a significant improvement over the standard drug norfloxacin. researchgate.net

| Derivative Class | Bacterial Strain | Activity Measurement | Result |

| Quinazoline-2,4-dione with triazole moieties | Staphylococcus aureus | Inhibition Zone | 9 mm |

| Quinazoline-2,4-dione with triazole moieties | Escherichia coli | Inhibition Zone | 15 mm |

| Quinazoline-2,4-dione with triazole moieties | Escherichia coli | MIC | 65 mg/mL |

| Quinazolone Pyridinium | MRSA | MIC | 1 µg/mL |

| Quinazolone Pyridinium | E. coli | MIC | 0.5 µg/mL |

Anticancer and Antiproliferative Activity in Select Cancer Cell Lines

The quinazolinone and quinazolinedione scaffolds are integral to many compounds evaluated for their anticancer properties. nih.gov Research has demonstrated that derivatives of 2,4(1H,3H)-quinazolinedione possess significant antiproliferative activities. researchgate.net

One study reported the synthesis of 3-substituted-2,4-quinazolinedione derivatives that exhibited highly potent cytotoxicity against human ovarian cancer (SKOV3) cells. researchgate.net In another investigation, various quinazolinone derivatives were synthesized and evaluated against several cancer cell lines. researchgate.net A specific 2-imino-(1H-indol)-4-oxoquinazolin derivative showed the highest cytotoxic activity among the tested compounds. researchgate.net

Further research into quinazoline (B50416) derivatives has shown potent activity against various cancer cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast). nih.gov One erlotinib (B232) analogue, compound 3o, displayed marked anticancer activity with IC50 values of 4.26 µM against A549, 3.92 µM against HCT116, and a particularly potent 0.14 µM against MCF-7 cells. nih.gov These findings highlight the potential of the quinazoline framework in developing novel anticancer agents. nih.gov

| Derivative Class | Cancer Cell Line | Activity Measurement | Result |

| 3-substituted-2,4-quinazolinedione | Human ovarian cancer (SKOV3) | Cytotoxicity | Highly potent |

| Erlotinib analogue (3o) | A549 (Lung) | IC50 | 4.26 µM |

| Erlotinib analogue (3o) | HCT116 (Colon) | IC50 | 3.92 µM |

| Erlotinib analogue (3o) | MCF-7 (Breast) | IC50 | 0.14 µM |

Anti-inflammatory Response Modulation

Derivatives of quinazolinone have been investigated for their ability to modulate inflammatory responses. Studies have shown that these compounds can exert anti-inflammatory effects through various mechanisms.

A series of 2,3,6-trisubstituted quinazolinone derivatives were found to have anti-inflammatory activity ranging from 10.28% to 53.33% inhibition in relevant assays. mdpi.com Notably, compounds with o-methoxyphenyl substituents at the C-3 position and p-dimethylaminophenyl at the C-2 position showed activity higher than the standard drug phenylbutazone. mdpi.com Another study on novel quinazoline-4(3H)-one-2-carbothioamide derivatives identified compounds that exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Compounds with halogen substituents on a phenyl ring attached to a thioamide group were particularly active, with one derivative (8k) showing an IC50 value of 1.12 µM, significantly more potent than the reference drug dexamethasone (B1670325) (IC50 = 14.20 µM). rsc.org

Additionally, some 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated potent anti-inflammatory properties, with some also inhibiting cyclooxygenase (COX) enzymes, a key target in anti-inflammatory therapy. nih.gov

| Derivative Class | Assay | Activity Measurement | Result |

| 2,3,6-trisubstituted quinazolinone | Anti-inflammatory assay | Inhibition | 10.28–53.33% |

| Quinazoline-4(3H)-one-2-carbothioamide (8k) | NO Production Inhibition | IC50 | 1.12 µM |

| Quinazoline-4(3H)-one-2-carbothioamide (8d) | NO Production Inhibition | IC50 | 2.99 µM |

| Quinazoline-4(3H)-one-2-carbothioamide (8g) | NO Production Inhibition | IC50 | 3.27 µM |

Anticonvulsant Activity Assessment

The quinazolinone core is a well-established pharmacophore for anticonvulsant activity, with research dating back to the discovery of methaqualone. nih.gov Modern studies continue to explore new derivatives for improved efficacy.

A series of novel quinazoline-4(3H)-ones were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Several compounds displayed significant anticonvulsant activity in the scPTZ screen. nih.gov Notably, three compounds (8, 13, and 19) provided 100% protection against PTZ-induced convulsions and were found to be approximately three to four times more potent than the reference drug ethosuximide. nih.gov Structure-activity relationship studies suggested that a butyl substitution at position 3 had a significant positive effect on activity. nih.gov

Other investigations of N-substituted-6-fluoro-quinazoline-4-amine derivatives also showed considerable anticonvulsant activity in both scPTZ and MES tests. nih.govmdpi.com Three compounds from this series demonstrated higher potency than the reference drugs methaqualone and valproate. mdpi.com The mechanism for some of these derivatives is thought to involve positive allosteric modulation of the GABA-A receptor. nih.govmdpi.com

| Derivative Class | Seizure Model | Result |

| Quinazoline-4(3H)-one (Compound 8) | scPTZ | 100% protection |

| Quinazoline-4(3H)-one (Compound 13) | scPTZ | 100% protection |

| Quinazoline-4(3H)-one (Compound 19) | scPTZ | 100% protection |

| N-substituted-6-fluoro-quinazoline-4-amine (Compound 5b) | scPTZ & MES | Higher potency than methaqualone |

| N-substituted-6-fluoro-quinazoline-4-amine (Compound 5c) | scPTZ & MES | Higher potency than methaqualone |

| N-substituted-6-fluoro-quinazoline-4-amine (Compound 5d) | scPTZ & MES | Higher potency than methaqualone |

Receptor Antagonist/Agonist Profiling (e.g., 5-HT receptors, α1-adrenoceptors)

Quinazolinedione and its related structures have been profiled for their interactions with various G-protein coupled receptors, demonstrating potential as receptor antagonists.

5-HT Receptors: Screening of a small molecule library identified quinazolinedione derivatives as potent 5-HT3A receptor antagonists. nih.gov These receptors are primarily targeted for the treatment of nausea and vomiting. nih.gov For structure-activity relationship studies, 24 analogues were evaluated, with one compound, KKHT10612, showing the best antagonistic effect with an IC50 value of 0.8 µM, comparable to the reference compound MDL72222. nih.gov In addition, a library of 85 quinazolinone derivatives was synthesized and tested for binding to the 5-HT7 receptor, a target for antidepressant therapies. nih.gov Of these, 24 compounds showed IC50 values below 100 nM, with the most potent compound exhibiting an IC50 of 12 nM. nih.gov

α1-adrenoceptors: Quinazoline-based compounds are well-known α1-adrenoceptor antagonists used in the treatment of hypertension. nih.gov Newer quinazolinone derivatives have been designed and synthesized as promising α1-adrenoceptor antagonists. Several tested compounds displayed α1-blocking activity with IC50 values in the range of 0.2 to 0.4 mM. nih.gov Other research has confirmed that quinazoline-derived α1-adrenoceptor antagonists can induce apoptosis in prostate cancer cells, an action that appears to be independent of the α1-adrenoceptor itself. nih.gov

| Derivative Class | Receptor Target | Activity | IC50 Value |

| Quinazolinedione (KKHT10612) | 5-HT3A | Antagonist | 0.8 µM |

| Quinazolinone (Compound 1-68) | 5-HT7 | Antagonist | 12 nM |

| Quinazolinone derivatives | α1-adrenoceptor | Antagonist | 0.2 - 0.4 mM |

Enzyme Inhibition Assays

Derivatives of this compound have been evaluated as inhibitors of several key enzymes implicated in various diseases.

Bacterial Gyrase and DNA Topoisomerase IV : Quinazoline-2,4-diones are recognized as potent inhibitors of these bacterial type II topoisomerases. nih.gov One such derivative, PD 0305970, was a highly potent inhibitor of S. pneumoniae gyrase and topoisomerase IV, with IC50 values of 2.5 µM and 1 µM, respectively. nih.gov This mechanism of action is distinct from that of quinolone antibiotics, as dione-resistant enzymes remained susceptible to ciprofloxacin, and vice versa. nih.gov

Cyclin-Dependent Kinase 5 (CDK5) : A novel family of quinazolinones was identified as allosteric inhibitors of CDK5, an enzyme hyperactivated in several cancers, including glioblastoma. nih.govnih.gov These derivatives represent the first small molecules reported to target CDK5 at a site other than the ATP-binding pocket, offering a new avenue for developing therapeutics for glioblastoma and neurodegenerative diseases. nih.gov

Phosphodiesterase (PDE) : A series of quinazolines were evaluated for their ability to inhibit PDE type 3 and type 4. The most potent compounds showed IC50 values in the nanomolar range for both isoforms, identifying them as a new family of mixed PDE3/4 inhibitors. nih.gov

Soluble Epoxide Hydrolase (sEH) : Inhibition of sEH is a therapeutic strategy for reducing inflammation and blood pressure. nih.gov Several studies have identified quinazolinone and quinazolinedione derivatives as potent sEH inhibitors. nih.govmdpi.com One study found a series of novel quinazoline-4(3H)-one derivatives to be effective sEH inhibitors, with the most active compound, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g), exhibiting an IC50 of 0.5 nM. nih.gov Another investigation identified new quinazolinone-7-carboxamides with potent sEH inhibition, showing IC50 values in the range of 0.30–0.66 μM. nih.gov

Microsomal Prostaglandin E(2) Synthase-1 (mPGES-1) : While direct inhibition data is limited in the provided context, some quinazolinedione derivatives investigated as sEH inhibitors were originally designed as inhibitors of mPGES-1, suggesting a structural basis for targeting this key enzyme in the arachidonic acid cascade. mdpi.com

| Enzyme Target | Derivative Class | Activity Measurement | Result |

| DNA Gyrase (S. pneumoniae) | Quinazoline-2,4-dione (PD 0305970) | IC50 | 2.5 µM |

| DNA Topoisomerase IV (S. pneumoniae) | Quinazoline-2,4-dione (PD 0305970) | IC50 | 1 µM |

| Soluble Epoxide Hydrolase (sEH) | Quinazoline-4(3H)-one (3g) | IC50 | 0.5 nM |

| Soluble Epoxide Hydrolase (sEH) | Quinazolinone-7-carboxamide (34, 35, 37, 43) | IC50 | 0.30 - 0.66 µM |

| Phosphodiesterase (PDE) 3 & 4 | Quinazolines | IC50 | Nanomolar range |

| Cyclin-Dependent Kinase 5 (CDK5) | Quinazolinones | Inhibition | Allosteric inhibition demonstrated |

Preclinical In Vivo Efficacy Studies

A review of published scientific literature did not yield specific in vivo efficacy studies for derivatives of this compound in murine models of infection. While the broader class of quinazolinone derivatives has been investigated for antimalarial properties, data specific to the 3-(4-pyridinylmethyl) substituted scaffold in animal infection models is not available in the reviewed sources. nih.govnih.govresearchgate.net

Research into pyridine-containing quinazoline-2,4(1H,3H)-dione derivatives has led to the development of novel agents for cancer imaging. These compounds often function as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair that is overexpressed in many tumors. nih.gov

One such derivative, [68Ga]Ga-SMIC-2001, was developed as a positron emission tomography (PET) probe for imaging tumors with high PARP expression. nih.gov The efficacy of this probe was assessed in vivo using U87MG xenograft models, which are human glioblastoma cells implanted in mice. The study focused on the probe's ability to accumulate in the tumor and provide a clear contrast against surrounding tissues, rather than its therapeutic effect on tumor growth. nih.gov

The in vivo investigation revealed that [68Ga]Ga-SMIC-2001 exhibited a high tumor-to-background contrast and was cleared primarily through the kidneys. At 60 minutes post-injection, the ratios of tracer uptake in the tumor compared to major organs were significant, indicating promising properties for a tumor-imaging agent. nih.gov

Table 1: Tumor-to-Organ Ratios of [68Ga]Ga-SMIC-2001 in U87MG Xenograft Models at 60 Minutes Post-Injection

| Organ | Tumor-to-Organ Ratio (Mean ± SD) |

| Blood | Data not available |

| Heart | Data not available |

| Lung | Data not available |

| Liver | 2.20 ± 0.51 |

| Spleen | Data not available |

| Kidney | Data not available |

| Muscle | Data not available |

| Brain | Data not available |

This table is based on the data provided in the search results. "Data not available" indicates that specific values were not mentioned in the source abstract.

Following a review of scientific literature, no specific preclinical studies assessing the in vivo anti-inflammatory efficacy of derivatives of this compound in relevant animal models were identified. While various quinazoline derivatives have been evaluated for anti-inflammatory potential in models such as carrageenan-induced paw edema, specific data for compounds with the 3-(4-pyridinylmethyl) substitution are not detailed in the available sources. jneonatalsurg.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 4 Pyridinylmethyl 2,4 1h,3h Quinazolinedione Analogs

Elucidation of Key Pharmacophoric Features within the 2,4(1H,3H)-Quinazolinedione Scaffold

The 2,4(1H,3H)-quinazolinedione core is a privileged scaffold in medicinal chemistry, forming the foundation for a wide array of biologically active compounds. nih.gov Its pharmacophoric significance stems from a rigid bicyclic structure containing multiple hydrogen bond donors and acceptors, which facilitate precise interactions with biological targets.

Key pharmacophoric features include:

Hydrogen Bond Acceptors: The two carbonyl groups at the C2 and C4 positions are crucial hydrogen bond acceptors. Molecular docking studies on various quinazolinedione derivatives consistently show these oxygen atoms interacting with key amino acid residues, such as the hinge region of kinases or the active sites of proteases. semanticscholar.org For instance, in dual VEGFR-2/c-Met tyrosine kinase inhibitors, the α-oxo moiety of the quinazoline (B50416) ring is shown to form a critical hydrogen bond with Met1160 residue in the adenine (B156593) region of c-Met.

Hydrogen Bond Donor: The proton at the N1 position can act as a hydrogen bond donor, providing an additional interaction point to anchor the molecule within a target's binding site.

Aromatic System: The fused benzene (B151609) ring provides a planar surface for π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the target protein. nih.gov

N3 Position as a Vector for Substitution: The N3 position serves as a critical attachment point for various side chains. The vector and nature of the substituent at this position are pivotal in determining the compound's potency and selectivity. The 4-pyridinylmethyl group, in this case, projects into a solvent-exposed region or a specific sub-pocket of the target, defining the analog's specific biological profile.

In silico molecular docking analyses of quinazolinedione analogs targeting the main protease of SARS-CoV-2 revealed that the amide fragment and the quinazoline moiety can act as both hydrogen bond donors and acceptors, highlighting the scaffold's versatile interaction capabilities. ekb.eg This inherent functionality makes the 2,4(1H,3H)-quinazolinedione scaffold a robust platform for designing targeted inhibitors.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity and selectivity of 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione analogs are highly sensitive to substitutions on both the quinazolinedione core and the peripheral pyridine (B92270) ring.

Positional Effects of Substituents on the Quinazolinedione Heterocycle (N1, C6, C7, C8)

Modifications to the fused benzene ring and the N1 position of the quinazolinedione heterocycle have a profound impact on biological activity.

N1 Position: The N1 position is a key site for modulation. Studies on 1,3-disubstituted quinazolinedione derivatives have shown that incorporating heterocyclic moieties like triazole or oxadiazole at the N1 and N3 positions is essential for antimicrobial activity. nih.gov This indicates that bulky or specific hydrogen-bonding groups at N1 can significantly influence the compound's interaction profile.

C6, C7, and C8 Positions: The electronic properties and steric bulk of substituents on the benzene portion of the scaffold are critical. In one study exploring anti-HCV agents, SAR on the phenyl ring of 3-hydroxyquinazoline-2,4(1H,3H)-diones demonstrated that substitutions at these positions could significantly alter potency. nih.gov For example, a C7-benzyl substituted compound showed a higher inhibitory rate against HCV (59.8% at 25 μM) compared to the unsubstituted parent compound (36.0% at 25 μM). nih.gov Conversely, in other studies on 2,4,6-trisubstituted quinazolines, an iodo-group at the C6 position was found to be detrimental to antimicrobial activity, suggesting that the nature and position of the substituent are highly context-dependent on the specific biological target. semanticscholar.org

Table 1: Effect of Quinazolinedione Ring Substitution on HCV Inhibition Data extracted from a study on 3-hydroxyquinazoline-2,4(1H,3H)-dione analogs. nih.gov

| Compound | Substitution Position | Substituent | Inhibitory Rate (%) at 25 µM |

|---|---|---|---|

| Parent | - | Unsubstituted | 36.0 |

| Analog A | C7 | Benzyl | 59.8 |

| Analog B | C6 | Bromo | Inactive |

| Analog C | C8 | Bromo | Inactive |

Influence of the 4-pyridinylmethyl Side Chain Modifications on Activity

The 4-pyridinylmethyl moiety is a critical determinant of activity, and modifications to the pyridine ring can fine-tune potency and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve aqueous solubility.

SAR studies on related compounds where a 2-pyridine ring was replaced with 3- or 4-pyridine rings revealed distinct patterns. For 4-pyridine analogs, the introduction of an alkoxy group at the 3-position of the pyridine ring was found to be essential for high potency. researchgate.net A 3-methoxy derivative exhibited an EC50 of 188 nM, while a 3-chloro or 3,5-dimethyl analog lost potency, highlighting the importance of an electron-donating group at this specific position. researchgate.net This suggests that for this compound, substitutions on the pyridine ring at positions 2, 3, 5, and 6 would likely modulate activity through steric and electronic effects. Electron-withdrawing groups on the pyridine ring can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges.

Table 2: Effect of 4-Pyridine Ring Substitution on PPARγ Agonist Potency Data extracted from a study on benzimidazole-based PPARγ modulators with a pyridine side chain. researchgate.net

| Compound | Pyridine Substitution | EC50 (nM) | Max Efficacy (%) |

|---|---|---|---|

| Analog 2a | 3-Methyl | >10000 | 7 |

| Analog 2c | 3-Methoxy | 188 | 97 |

| Analog 2d | 3-Ethoxy | 182 | 83 |

| Analog 2e | 3-Chloro | >10000 | 7 |

| Analog 2f | 3,5-Dimethyl | >10000 | 7 |

| Analog 2g | 3-Methoxy, 5-Methyl | 100 | 112 |

Role of Linker Chemistry and Length (e.g., methylene (B1212753), ethylene) between the Quinazolinedione and Pyridine Moieties

The methylene (-CH2-) linker connecting the N3 position of the quinazolinedione scaffold and the C4 position of the pyridine ring plays a crucial role in defining the spatial relationship between the two key pharmacophoric elements. This linker provides rotational flexibility, allowing the pyridine moiety to adopt an optimal orientation within the target's binding pocket to engage in favorable interactions.

While systematic studies varying the linker length (e.g., to an ethylene (B1197577), -CH2-CH2-, bridge) for this specific compound class are not extensively detailed in the available literature, the principles of linker design are well-established. Increasing the linker length to ethylene would provide greater flexibility and place the pyridine ring further from the quinazolinedione core. This could be advantageous if the target protein has a deeper binding pocket but could also be detrimental if the optimal interaction requires a more compact conformation, as the increased flexibility comes with an entropic penalty upon binding. The acetyl/amide group has been noted as a connecting bridge fragment in other quinazolinedione hybrids, indicating that both linker length and chemical nature (e.g., rigidity, hydrogen bonding capacity) are important variables in molecular design. nih.gov

Conformational Analysis and Bioactive Conformations

The bioactive conformation of this compound analogs is the specific three-dimensional arrangement the molecule adopts when bound to its biological target. This is often elucidated through computational methods like molecular docking and confirmed by techniques such as X-ray crystallography.

Molecular docking studies of various quinazolinone derivatives reveal common binding patterns. nih.govnih.gov The planar quinazolinedione scaffold typically anchors the molecule into the binding site via hydrogen bonds and hydrophobic interactions. The N3-linker then acts as a pivot, directing the 4-pyridinylmethyl group into a specific region of the protein. The torsional angles around the linker are critical for achieving the low-energy, high-affinity binding pose. Docking simulations can predict the optimal orientation of the pyridine ring, for example, positioning its nitrogen atom to interact with a specific donor residue or its aromatic face to engage in π-π stacking. nih.gov The correlation between the predicted binding affinities from docking studies and the experimentally observed biological activities often validates the proposed bioactive conformation. nih.govnih.gov

Mechanistic Investigations and Molecular Targets of 3 4 Pyridinylmethyl 2,4 1h,3h Quinazolinedione Derivatives

Identification and Validation of Specific Cellular and Molecular Targets

Research has increasingly pointed towards Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, as primary molecular targets for quinazolinedione derivatives. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of potent PARP inhibitors. semanticscholar.org

Notably, a rationally designed pyridine-containing quinazoline-2,4(1H,3H)-dione derivative was developed as a PARP-targeting positron emission tomography (PET) probe. semanticscholar.org This imaging agent, [68Ga]Ga-SMIC-2001, demonstrated high affinity for PARP-1, validating the targeting potential of this chemical scaffold. semanticscholar.org Further studies on various quinazolinone and quinazolinedione derivatives have consistently shown their ability to bind to the catalytic domain of PARP-1, often in the nanomolar range, competing with the natural substrate NAD+. researchgate.net

Beyond PARP, the broader class of quinazolinone derivatives has been investigated for a range of other biological activities, suggesting potential interactions with other cellular targets. These include antibacterial effects through the inhibition of bacterial gyrase and DNA topoisomerase IV, as well as interactions with receptors like the CXCR3 chemokine receptor. However, for derivatives featuring the 3-(4-pyridinylmethyl) substitution, the most substantiated target to date is PARP.

Table 1: Investigated Molecular Targets of Quinazolinedione Derivatives

| Derivative Class | Primary Molecular Target(s) | Method of Identification/Validation |

| Pyridine-containing quinazoline-2,4(1H,3H)-diones | PARP-1 | Radiotracer binding assays, PET imaging |

| General quinazolinone/quinazolinedione derivatives | PARP-1, PARP-2 | Enzymatic inhibition assays, X-ray crystallography |

| Fluoroquinolone-like quinazoline-2,4(1H,3H)-diones | Bacterial Gyrase, DNA Topoisomerase IV | Antimicrobial activity screening |

| 3H-quinazolin-4-one derivatives | CXCR3 Receptor | Radioligand binding assays |

Elucidation of Downstream Signaling Pathways and Biological Processes Modulated

The inhibition of PARP by 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione derivatives has significant consequences for downstream signaling pathways and biological processes, primarily related to DNA damage repair and cell death. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

By inhibiting PARP, these compounds disrupt the DNA repair machinery. This disruption can lead to the accumulation of single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised in cancers with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cancer cell death.

The modulation of these pathways culminates in several key biological outcomes:

Induction of Apoptosis: By preventing DNA repair, these compounds can trigger programmed cell death in cancer cells.

Sensitization to Chemotherapy and Radiation: PARP inhibitors can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation by preventing the cancer cells from repairing the induced damage.

Characterization of Ligand-Target Binding Interactions and Affinity

The binding of quinazolinedione derivatives to PARP-1 has been characterized through enzymatic assays and molecular modeling studies. A pyridine-containing quinazoline-2,4(1H,3H)-dione based imaging probe, [68Ga]Ga-SMIC-2001, exhibited a high binding affinity for PARP-1 with an IC50 value of 48.13 nM. semanticscholar.org Other quinazolinedione derivatives have also demonstrated potent PARP-1 inhibition, with some compounds showing IC50 values in the low nanomolar range. nih.gov

Molecular docking studies have provided insights into the specific interactions between these inhibitors and the PARP-1 active site. These studies suggest that the quinazolinedione scaffold can form key hydrogen bonds and hydrophobic interactions within the nicotinamide (B372718) binding pocket of the enzyme. The interactions often involve key amino acid residues such as Gly863, Ser904, Arg878, and Tyr896. semanticscholar.org

Role of the Quinazolinedione Core in Target Recognition

The quinazolinedione core structure is fundamental for the recognition and inhibition of PARP. It serves as a rigid scaffold that correctly orients the interacting functional groups within the enzyme's active site. This core is considered a bioisostere of other known PARP inhibitor pharmacophores, such as the phthalazinone and benzimidazole (B57391) carboxamide moieties found in clinically approved PARP inhibitors like olaparib (B1684210) and talazoparib.

The carbonyl groups and the lactam nitrogen atoms within the quinazolinedione ring system are crucial for forming hydrogen bonds with amino acid residues in the PARP active site. These interactions mimic those of the natural substrate NAD+, allowing for competitive inhibition. The planar nature of the fused ring system also contributes to favorable stacking interactions with aromatic residues in the binding pocket.

Contribution of the Pyridinylmethyl Moiety to Binding Specificity and Efficacy

The 4-pyridinylmethyl group at the N-3 position of the quinazolinedione core plays a significant role in determining the binding specificity and efficacy of these compounds as PARP inhibitors. The pyridine (B92270) ring can engage in additional interactions within the active site, potentially enhancing binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Applications in the Study of 3 4 Pyridinylmethyl 2,4 1h,3h Quinazolinedione

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. LBDD methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to build models that predict the activity of new, untested compounds like 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinedione derivatives, a QSAR model can be developed to predict their potential efficacy against a specific biological target. rsc.orgfrontiersin.org The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a set of related compounds with known activities. Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed activity. nih.gov

A hypothetical QSAR model for a series of quinazolinedione analogs might reveal that specific substitutions on the quinazolinedione core are critical for activity. For instance, the model could indicate that the presence of a hydrogen bond acceptor (like the nitrogen in the pyridinyl group) and a specific range for molecular lipophilicity are favorable for inhibitory activity. frontiersin.org Such a model would provide a quantitative prediction of the biological activity of this compound and guide the synthesis of more potent analogs. rsc.org

Table 1: Example of Molecular Descriptors Used in a QSAR Model for Quinazolinedione Derivatives This table is illustrative and based on typical descriptors found in QSAR studies.

| Compound Analog | Biological Activity (pIC50) | Molecular Weight (MW) | LogP (Lipophilicity) | Number of H-Bond Donors | Number of H-Bond Acceptors |

|---|---|---|---|---|---|

| Analog 1 | 6.5 | 250.2 | 2.1 | 1 | 3 |

| Analog 2 | 7.2 | 264.3 | 2.5 | 1 | 4 |

| Analog 3 | 5.9 | 280.3 | 3.0 | 2 | 3 |

| Analog 4 | 7.8 | 295.3 | 2.4 | 1 | 5 |

| This compound | Predicted | 267.27 | 1.8 | 1 | 4 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. A pharmacophore model for a class of inhibitors, such as quinazolinediones, is typically generated by superimposing a set of active compounds and extracting their common features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.govworldscientific.com

For inhibitors targeting a protein like phosphoinositide 3-kinase δ (PI3Kδ) or cyclooxygenase-2 (COX-2), a pharmacophore model derived from known quinazolinone inhibitors would highlight key interaction points. nih.govresearchgate.net This model, consisting of features like aromatic rings, hydrophobic sites, and hydrogen bond acceptors, serves as a 3D query for virtual screening of large compound databases. nih.gov The compound this compound could be mapped onto this pharmacophore to assess its potential fit and likelihood of being an active inhibitor. A good alignment would justify its selection for further computational and experimental testing. mdpi.com

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These powerful techniques use the receptor's structural information to design and predict how a ligand will bind, offering precise insights into the molecular interactions driving biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. kemdikbud.go.id For this compound, docking simulations can be performed against various protein targets known to be modulated by quinazolinone derivatives, such as Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

The simulation places the compound into the active site of the target protein and calculates a "docking score," which estimates the binding affinity. jchr.org The results reveal the binding pose and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. nih.gov For example, docking into the ATP-binding site of a kinase like VEGFR-2 might show the quinazolinedione core forming crucial hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors. nih.gov

Table 2: Predicted Docking Scores and Key Interactions for this compound with Potential Protein Targets This table is illustrative. Scores and interactions are hypothetical, based on published studies of similar compounds.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 (e.g., 4ASD) | -9.5 | Cys919, Asp1046 | Hydrogen Bond |

| c-Met (e.g., 3DKF) | -8.9 | Met1160, Tyr1230 | Hydrogen Bond, Pi-Pi Stacking |

| DHFR (e.g., 6DE4) | -8.2 | Ile7, Arg70 | Hydrogen Bond, Hydrophobic |

| PARP1 (e.g., 5DS3) | -9.1 | Gly863, Ser904 | Hydrogen Bond, Pi-Alkyl |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation of the docked this compound-protein complex would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). tandfonline.com

By analyzing the trajectory of the simulation, researchers can evaluate the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to monitor conformational changes. abap.co.inresearchgate.net A stable complex will show minimal deviation over the course of the simulation (typically nanoseconds). nih.gov MD simulations also provide detailed information on the persistence of hydrogen bonds and other interactions, confirming whether the key interactions predicted by docking are maintained over time. researchgate.net

Prediction of Molecular Interactions and Binding Modes

The culmination of docking and MD simulations provides a detailed prediction of the binding mode and molecular interactions of this compound. For instance, in the active site of a tyrosine kinase like c-Met, the pyridinyl nitrogen might act as a hydrogen bond acceptor with a backbone amide in the hinge region. nih.gov The quinazolinedione core itself could form additional hydrogen bonds with key residues, while the planar ring systems engage in favorable pi-pi stacking or hydrophobic interactions with aromatic residues like Tyrosine or Phenylalanine in the binding pocket.

These detailed interaction maps are crucial for structure-activity relationship (SAR) studies. They explain why certain structural features are essential for activity and provide a rational basis for designing modifications to the molecule to enhance potency, selectivity, or other pharmacological properties. nih.gov

Table 3: Detailed Prediction of Molecular Interactions for this compound with a Hypothetical Kinase Target This table is illustrative and based on common binding modes of quinazolinone-based kinase inhibitors.

| Ligand Moiety | Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Quinazolinedione Oxygen (C4=O) | Cysteine (Backbone NH) | Hydrogen Bond | 2.9 |

| Quinazolinedione Oxygen (C2=O) | Aspartic Acid (Side Chain) | Hydrogen Bond | 3.1 |

| Pyridinyl Nitrogen | Methionine (Backbone NH) | Hydrogen Bond | 3.0 |

| Quinazoline (B50416) Ring | Tyrosine | Pi-Pi Stacking | 4.5 |

| Pyridinyl Ring | Leucine, Valine | Hydrophobic Interaction | N/A |

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Analytical Techniques for Characterization and Quantification in Research Settings

Spectroscopic Methods for Structural Elucidation of Novel Analogs

Spectroscopic methods are indispensable tools for determining the precise molecular architecture of newly synthesized quinazolinedione derivatives. Each technique provides unique insights into the compound's structural features, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including 3-substituted 2,4(1H,3H)-quinazolinediones. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR: The proton NMR spectrum gives crucial information about the chemical environment, number, and connectivity of protons. For a compound like 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione, characteristic signals are expected. The protons on the quinazolinedione ring typically appear in the aromatic region (δ 7.0–8.5 ppm). rsc.orgmdpi.com The benzylic methylene (B1212753) protons (-CH₂-) connecting the pyridinyl and quinazolinedione moieties would likely produce a singlet at approximately δ 5.0–5.5 ppm. nih.gov The protons of the 4-pyridinyl group would also resonate in the aromatic region, typically with distinct splitting patterns (e.g., two doublets). A broad singlet corresponding to the N1-H proton of the quinazolinedione ring is often observed at a downfield chemical shift (δ 11.0-12.0 ppm). mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, the two carbonyl carbons (C2 and C4) of the quinazolinedione ring are expected to show characteristic signals at the most downfield region of the spectrum, typically around δ 150-165 ppm. nih.govnih.gov The carbons of the aromatic rings (both the benzene (B151609) and pyridine (B92270) portions) would appear in the range of δ 115–150 ppm. mdpi.comnih.gov The methylene bridge carbon would be found further upfield, generally in the δ 40-50 ppm range. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. rsc.orgmdpi.com

COSY spectra identify proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the aromatic rings. mdpi.comlibretexts.org

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as linking the pyridinylmethyl substituent to the N3 position of the quinazolinedione core. rsc.orgmdpi.comresearchgate.net For instance, an HMBC correlation between the methylene protons and the C2 and C4 carbonyl carbons would confirm the N3-substitution. researchgate.net

Table 1: Representative NMR Data for Substituted Quinazolinedione Analogs

| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Quinazolinedione Ring Protons | 7.20 - 8.20 (m, Ar-H) mdpi.com | 114 - 140 (Ar-C) nih.gov |

| N1-H Proton | 11.60 (s, 1H) mdpi.com | N/A |

| N3-CH₂- Protons | ~5.3 (s, 2H) nih.gov | ~45 (N-CH₂) nih.gov |

| C2 & C4 Carbonyl Carbons | N/A | 150 - 163 (C=O) mdpi.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound with high accuracy. By providing a mass measurement accurate to several decimal places, HRMS allows for the calculation of a unique molecular formula, thus confirming the identity of the synthesized analog. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the methylene group and the quinazolinedione nitrogen, or fragmentation of the quinazolinedione ring itself. This data helps to confirm the connectivity of the different structural units within the molecule.

Table 2: HRMS Data for a Representative Quinazolinedione Analog

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

| 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | ESI | 254.0924 (for C₁₄H₁₂N₃O₂) | 254.0921 |

Data synthesized from related structures for illustrative purposes. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and its analogs, the IR spectrum provides clear evidence for key structural features. mdpi.com

The most prominent absorptions are typically the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) structure, which appear as strong bands in the region of 1650–1740 cm⁻¹. nih.gov The N-H stretching vibration of the lactam group at the N1 position usually gives rise to a band in the range of 3100–3300 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions. The absence of certain bands can be equally informative, for example, the absence of an N-H band for an N1,N3-disubstituted analog would confirm the substitution pattern.

Table 3: Characteristic IR Absorption Bands for Quinazolinedione Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1740 (strong) nih.gov |

| Amine (N-H) | Stretching | 3100 - 3300 (medium) nih.gov |

| Aromatic C=C | Stretching | 1450 - 1600 (variable) |

| Aromatic C-H | Stretching | 3000 - 3100 (weak) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinazoline (B50416) derivatives typically exhibit characteristic absorption bands in the UV-Vis spectrum. researchgate.net The spectra usually show two main absorption bands: a high-energy band in the 240–300 nm region, attributed to π→π* transitions within the aromatic system, and a lower-energy band between 310–425 nm, which can be assigned to n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. nih.govresearchgate.net

The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents on the quinazolinedione ring system. researchgate.net This technique can be used to study the electronic properties of novel analogs and can also be employed for quantitative analysis, as the absorbance is proportional to the concentration of the compound. nih.gov

Chromatographic Methods for Purity Assessment and Analytical Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthesized compounds and for their quantification in various matrices. nih.gov For quinazolinedione derivatives, a reversed-phase HPLC method is typically employed. rsc.orgnih.gov

In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. rsc.org The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total peak area detected by a UV detector set at a wavelength where the compound absorbs strongly (determined from UV-Vis spectroscopy). This method is crucial for ensuring that compounds submitted for further research meet a high standard of purity. rsc.orgnih.gov

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound, GC could theoretically be employed to assess the purity of a synthesized batch or to quantify its presence in a mixture. The successful application of GC would depend on the thermal stability and volatility of the compound. A derivative might be necessary to enhance its volatility for analysis.

A comprehensive search of scientific literature did not yield specific, published Gas Chromatography methods for the routine analysis of this compound. Typically, a research article detailing such a method would provide a data table outlining the experimental parameters. While no specific data exists for the target compound, a hypothetical table illustrating the type of information that would be presented is shown below for illustrative purposes.

Table 1: Hypothetical Gas Chromatography (GC) Parameters (Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.)

| Parameter | Value |

|---|---|

| Column Type | Capillary Column (e.g., DB-5ms) |

| Injector Temperature | Not Determined |

| Oven Temperature Program | Not Determined |

| Detector Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Retention Time | Not Determined |

The development of a robust GC method for this compound would be a valuable contribution to its analytical profile, enabling more precise quality control in research and synthesis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive confirmation of its chemical structure and provide insights into its solid-state packing and intermolecular interactions.

Despite the importance of this technique, a thorough review of the current scientific literature indicates that the crystal structure of this compound has not yet been reported. Consequently, detailed crystallographic data, which would typically be presented in a structured format, is not available. Should such data become available, it would be presented in a table similar to the hypothetical example below.

Table 2: Hypothetical X-ray Crystallographic Data (Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁N₃O₂ |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Not Determined |

| Z (Molecules per unit cell) | Not Determined |

| Calculated Density (Dx) | Not Determined |

The determination of the crystal structure of this compound would be a significant addition to the chemical literature, providing a foundational piece of data for molecular modeling studies and a deeper understanding of its solid-state properties.

Future Directions and Translational Potential in Preclinical Drug Discovery for 3 4 Pyridinylmethyl 2,4 1h,3h Quinazolinedione Derivatives

Rational Design of Next-Generation Analogs with Enhanced Potency and Selectivity

The rational design of next-generation 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione analogs is a cornerstone of ongoing research, leveraging structure-activity relationship (SAR) studies and computational modeling to improve their therapeutic index. The core quinazolinedione scaffold serves as a versatile template for chemical modification, with substitutions at various positions influencing biological activity. nih.gov

Key strategies in the rational design of these analogs include:

Modification of the Pyridinylmethyl Group: Alterations to the pyridine (B92270) ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the molecule and influence its interaction with biological targets.

Substitution on the Quinazolinedione Core: Modifications at the N-1 and C-5, C-6, C-7, and C-8 positions of the quinazolinedione ring system are being explored to enhance target binding affinity and selectivity. For instance, the introduction of bulky or flexible side chains can optimize interactions within the binding pocket of a target enzyme.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to specific sites on a biological target and then linking them together to create a more potent and selective lead compound. This strategy has been successfully applied to the design of other quinazolinone-based inhibitors. nih.gov

Pharmacophore Modeling and Molecular Docking: Computational techniques are instrumental in predicting the binding modes of novel analogs and prioritizing their synthesis. By understanding the key pharmacophoric features required for activity, medicinal chemists can design molecules with a higher probability of success. nih.gov

A study on a series of 2,4(1H,3H)-quinazolinedione derivatives demonstrated that specific substitutions can lead to potent anticancer activity. For example, the compound 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione exhibited significant cytotoxicity against various human cancer cell lines, highlighting the importance of the substituent at the N-3 position for biological activity. researchgate.net

Table 1: Examples of 2,4(1H,3H)-Quinazolinedione Derivatives and their Anticancer Activity

| Compound Name | Cancer Cell Line | IC50 (µM) |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione | HUH-7 | 2.5 |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione | MCF-7 | 6.8 |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione | HCT-116 | 4.9 |

Exploration of Novel Biological Targets and Therapeutic Applications

While initially explored for a specific range of activities, the therapeutic potential of this compound derivatives is being expanded through the investigation of novel biological targets. The versatility of the quinazolinedione scaffold allows it to interact with a variety of enzymes and receptors, opening up new avenues for therapeutic intervention. nih.govnih.gov

Kinase Inhibition: A significant area of exploration is the targeting of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. Many quinazoline (B50416) derivatives have been identified as potent kinase inhibitors, targeting enzymes such as EGFR, VEGFR, and CDK. mdpi.comnih.gov The 4-anilinoquinazoline (B1210976) scaffold, structurally related to the compound of interest, is a well-established pharmacophore for EGFR inhibitory activity. mdpi.com Further investigation into the kinase inhibitory profile of this compound derivatives could uncover novel anticancer applications.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. The quinazolinedione core is present in some known PARP inhibitors, suggesting that derivatives of this compound could be designed to target this enzyme family. nih.gov

Antibacterial Agents: The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Quinazolinedione derivatives have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov This suggests a potential application for this compound derivatives in combating bacterial infections.

Redox Modulation in Cancer Therapy: A novel class of quinazolinediones has been shown to exert cytotoxic effects by modulating reactive oxygen species (ROS)-mediated signaling in pancreatic cancer cells. These compounds induce oxidative stress, leading to cancer cell death. nih.gov This mechanism of action represents a promising new therapeutic strategy that could be explored for derivatives of this compound.

Development of Advanced Delivery Systems

To overcome challenges such as poor solubility and off-target toxicity, the development of advanced delivery systems for this compound derivatives is a critical area of research. These delivery systems aim to improve the pharmacokinetic and pharmacodynamic properties of the compounds, enhancing their therapeutic efficacy.

Nanoparticle-Based Delivery: Encapsulating quinazolinedione derivatives within nanoparticles, such as those made from silica, can offer several advantages. A study on the use of nano-SiO2-SO3H as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives highlights the compatibility of this chemical class with nanotechnology. nih.gov Nanoparticle formulations can improve drug solubility, protect the drug from degradation, and potentially enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. The use of silver nanoparticles as a catalyst in the preparation of quinazolinones further underscores the potential of nanomedicine in this field. semanticscholar.org

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. While specific studies on the liposomal formulation of this compound are not yet available, this delivery system holds promise for improving the therapeutic index of quinazolinedione-based drugs by altering their biodistribution and reducing exposure to healthy tissues.

The development of these advanced delivery systems is crucial for translating the in vitro potency of these compounds into effective in vivo therapies.

Addressing Research Challenges and Opportunities in Preclinical Development

The preclinical development of this compound derivatives presents both challenges and opportunities. A thorough understanding of these factors is essential for the successful translation of these compounds from the laboratory to the clinic.

Challenges:

Understanding Underlying Disease Mechanisms: A significant hurdle in drug discovery is a complete understanding of the complex biological pathways involved in a disease. This can make it difficult to select the most appropriate targets and design effective therapies. cas.org

Predictive Value of Preclinical Models: The translation of efficacy and safety data from animal models to humans is not always straightforward. Species-specific differences in metabolism and physiology can lead to discrepancies between preclinical and clinical outcomes. cas.org

Pharmacokinetic Properties: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is a major challenge in drug development. Poor solubility, rapid metabolism, or off-target toxicities can limit the therapeutic potential of a promising compound.

Opportunities:

Advancements in Modeling Technologies: The use of artificial intelligence and machine learning in drug discovery is helping to overcome some of the limitations of traditional models. These technologies can be used to analyze large datasets, predict the activity of new compounds, and identify potential safety liabilities. cas.org

Focus on Targeted Therapies: The development of therapies that target specific molecular abnormalities in diseases like cancer is a major opportunity. By designing derivatives that are highly selective for their intended target, it may be possible to improve efficacy and reduce side effects.

Green Chemistry Approaches: The implementation of environmentally friendly and sustainable synthetic methods, such as the use of reusable catalysts, offers an opportunity to reduce the environmental impact of drug manufacturing. nih.gov

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione?

Methodological Answer:

- Mannich Reaction : Adapt protocols used for analogous quinazolinediones, such as reacting anthranilic acid derivatives with formaldehyde and 4-picolylamine under acidic conditions. Optimize pH (4–6) to stabilize the pyridinylmethyl group .

- Substitution Reactions : Use bromomethyl intermediates (e.g., 2-bromomethyl-3-arylquinazolinones) reacted with 4-pyridinylthiols in pyridine under reflux (110–120°C, 12–24 hrs) .

- Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) yields >95% purity. Confirm via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., pyridinylmethyl protons at δ 4.2–4.5 ppm; quinazolinedione carbonyls at δ 165–170 ppm) .

- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities. Compare with 3-methyl-2,4(1H,3H)-quinazolinedione (space group P2₁/c, a=7.21 Å, b=12.34 Å) .

- Mass Spectrometry : HRMS (ESI+) for exact mass verification (expected [M+H]⁺: 282.0984) .

What preliminary biological assays are recommended?

Methodological Answer:

- PARP-1 Inhibition : Adapt fluorometric assays using NAD⁺ as substrate (IC₅₀ determination, positive control: Olaparib, IC₅₀ = 1.2 nM) .

- Receptor Binding : Screen for serotonin (5-HT₂A) antagonism via radioligand displacement (³H-ketanserin, Kᵢ < 100 nM considered active) .

- Cytotoxicity : MTT assay on HEK-293 cells (72 hrs, IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

How can structure-activity relationships (SAR) guide analog design for enhanced PARP-1 inhibition?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinazolinedione C6 position to enhance π-stacking with PARP-1’s catalytic domain .

- Side Chain Optimization : Replace the pyridinylmethyl group with bicyclic amines (e.g., 1-azabicyclo[2.2.2]octane) to improve binding entropy (ΔG = -9.8 kcal/mol predicted via docking) .

- Data Validation : Cross-validate SAR using isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and stoichiometry .

How to resolve contradictory data in receptor binding vs. functional assays?

Methodological Answer:

- Orthogonal Assays : If a compound shows high 5-HT₂A binding (Kᵢ = 10 nM) but low functional inhibition (EC₅₀ > 1 µM), perform calcium flux assays to rule out inverse agonism .

- Metabolic Stability : Test liver microsomal stability (e.g., rat S9 fraction) to identify rapid degradation (t₁/₂ < 15 mins) as a cause of potency loss .

- Crystallography : Co-crystallize with 5-HT₂A to confirm binding pose discrepancies (e.g., non-productive binding due to pyridinylmethyl rotation) .

What computational strategies predict off-target interactions?

Methodological Answer:

- Virtual Screening : Use Schrödinger’s Glide for docking against Pharmaprojects’ toxicity panel (e.g., hERG, CYP3A4). Prioritize compounds with GlideScore < -7.0 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyridinylmethyl group in aqueous solution (RMSD < 2.0 Å acceptable) .

- Machine Learning : Train a Random Forest model on ChEMBL data to predict solubility (LogS) and permeability (Caco-2) .

Key Notes

- Synthesis : Prioritize Mannich reactions for scalability, but monitor for pyridinylmethyl oxidation (add 1% BHT as stabilizer) .

- Biological Testing : Use orthogonal assays (e.g., SPR + functional cAMP) to avoid false positives .

- Data Reproducibility : Archive raw NMR/XRD data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.